molecular formula C20H20ClN3O4 B2712283 N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-97-4

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2712283
CAS No.: 874804-97-4
M. Wt: 401.85
InChI Key: VXEREGUYMNMQJW-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry and pharmaceutical research, designed as a heterocyclic derivative. Its molecular structure features an oxalamide core, strategically substituted with a benzyl group and a complex oxazolidin-2-yl moiety that is further functionalized with a 4-chlorobenzoyl group . This specific architecture, particularly the incorporation of the oxazolidinone ring, is a recognized pharmacophore in the development of novel therapeutic agents. Oxazolidinone derivatives are extensively investigated for their potential as inhibitors of various biologically relevant enzymes . Research into similar compounds has shown promise in areas such as the inhibition of mutant IDH (Isocitrate Dehydrogenase), which is a valuable target in oncology, and prostaglandin E synthase, relevant for inflammation and pain management . The integration of the 4-chlorobenzoyl group is a common structure-activity relationship (SAR) strategy to enhance molecular interactions with target proteins and improve metabolic stability. This compound is intended for use in preclinical research, including assay development, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecules for biological screening. It is supplied For Research Use Only. This product is not intended for diagnosis, treatment, cure, or prevention of any disease in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-16-8-6-15(7-9-16)20(27)24-10-11-28-17(24)13-23-19(26)18(25)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEREGUYMNMQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the Chlorobenzoyl Group: The oxazolidinone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzoyl group.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the chlorobenzoyl oxazolidinone with benzylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorobenzoyl derivatives.

Scientific Research Applications

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:

  • N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
  • N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Biological Activity

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features several functional groups, including an oxazolidinone ring and a chlorobenzoyl moiety. This unique structure allows for various interactions with biological targets, making it a candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The chlorobenzoyl group participates in hydrophobic interactions, which may modulate the activity of enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the oxazolidinone structure is particularly notable in this regard. For instance, oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.

Anticancer Potential

Studies have suggested that this compound may have anticancer properties. The interaction of the oxazolidinone ring with specific enzymes involved in cancer cell proliferation has been documented. For example, compounds targeting mutant isocitrate dehydrogenase (IDH) have shown promise in treating certain types of cancers, including gliomas. This compound could potentially inhibit similar pathways due to its structural characteristics.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages in biological activity:

Compound NameStructureBiological Activity
N1-benzyl-N2-(2-methylnaphthalen-1-yl)oxalamideStructureModerate antimicrobial activity
N1-benzyl-N2-(3-(4-fluorobenzoyl)oxazolidin-2-yl)methyl oxalamide-Enhanced anticancer effects due to fluorine substitution
N1-benzyl-N2-(3-(4-bromobenzoyl)oxazolidin-2-yl)methyl oxalamide-Similar antimicrobial properties but lower potency

The presence of the chlorobenzoyl group in this compound enhances its reactivity and interaction with biological targets compared to its fluorinated or brominated counterparts.

Case Studies

Several case studies highlight the potential application of this compound in drug development:

  • Inhibition of IDH Mutants : Research has shown that compounds similar to this oxazolidinone can effectively inhibit mutant IDH proteins associated with certain cancers. The mechanism involves disrupting metabolic pathways crucial for cancer cell survival.
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.

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